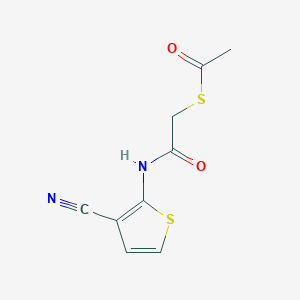

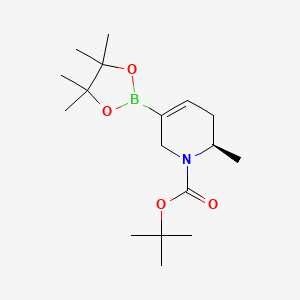

N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(pyridin-3-ylmethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a type of oxalamide derivative, which contains a methylsulfonyl group attached to a tetrahydroquinoline ring and a pyridin-3-ylmethyl group. Oxalamides are known for their wide range of biological activities, and the presence of the tetrahydroquinoline and pyridin-3-ylmethyl groups could potentially enhance these activities .

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized using methods such as the classical method using trimethylamine or using catalysts like magnesium oxide nanoparticles .Molecular Structure Analysis

The molecular structure of this compound would likely be confirmed using techniques such as FT-IR, 1H-NMR, and 13C-NMR spectroscopy, as well as elemental analysis .Applications De Recherche Scientifique

Oxidative Stress-Induced Anticancer Activity

Compounds with a structure incorporating elements of the 1,2,3,4-tetrahydroquinoline motif, such as N-arylsulfonyl 1,2,3,4-tetrahydroquinolines, have been synthesized and evaluated for their potential anticancer properties. These compounds induced oxidative stress and glutathione depletion in cancer cell lines, including HT168 melanoma and K562 leukemia cells. They exerted cytotoxic effects at micromolar concentrations, with specific derivatives showing significant cytotoxicity and low EC50 values against a range of cancer cell lines, highlighting their potential as oxidative stress-inducing anticancer agents (Madácsi et al., 2013).

Inhibition of Phenylethanolamine N-Methyltransferase (PNMT)

Another area of interest is the inhibition of PNMT, an enzyme critical in the synthesis of the neurotransmitter norepinephrine. Studies on 3-hydroxymethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines have shown remarkable potency and selectivity as PNMT inhibitors. These compounds demonstrate potential for penetrating the blood-brain barrier, suggesting their utility in neurological conditions where modulation of norepinephrine levels may be beneficial (Grunewald et al., 2005).

α1-Adrenergic Receptor Antagonism

Arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines have been investigated for their potential as α1-adrenergic receptor antagonists. These compounds showed high-to-moderate affinity for the α1-adrenoceptor and moderate selectivity over the α2-receptor subtype. This class of compounds could serve as a basis for developing new treatments for conditions mediated by α1-adrenergic receptors, such as hypertension or certain types of prostate disorders (Rak et al., 2016).

Propriétés

IUPAC Name |

N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N-(pyridin-3-ylmethyl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O4S/c1-27(25,26)22-9-3-5-14-6-7-15(10-16(14)22)21-18(24)17(23)20-12-13-4-2-8-19-11-13/h2,4,6-8,10-11H,3,5,9,12H2,1H3,(H,20,23)(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRRLYJKYJVKKNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3=CN=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(pyridin-3-ylmethyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Methoxyphenyl)amino]butanoic acid](/img/structure/B2415299.png)

![2-({3-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2415305.png)

![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate](/img/structure/B2415306.png)

![3'-(4-fluorophenyl)-1-(4-methylbenzyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione 1',1'-dioxide](/img/structure/B2415309.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2415310.png)

![7-Chloro-1-(4-methoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2415312.png)

![2-Bromo-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2415313.png)

![1-{4-[(2-chlorobenzoyl)amino]phenyl}-N-cyclopentyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2415317.png)